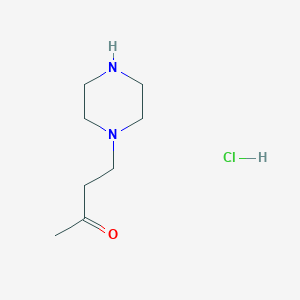
4-(Piperazin-1-yl)butan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Piperazin-1-yl)butan-2-one hydrochloride” is a chemical compound with the formula C8H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.69 . The exact structure is not provided in the sources I found.Physical and Chemical Properties Analysis
The boiling point of “this compound” is not specified . More detailed physical and chemical properties are not provided in the sources I found.Aplicaciones Científicas De Investigación
Antidiabetic Potential
The molecular association between a derivative of 4-(Piperazin-1-yl)butan-2-one hydrochloride, known as RTC1, and 2-hydroxypropyl-β-cyclodextrin (HPBCD) was studied for its potential in treating diabetes. This association led to improved solubility of RTC1, an antidiabetic compound. The in vitro biological evaluation indicated that the RTC1/HPBCD complex retained the same activity as RTC1 alone, with no reduction due to HPBCD (Devine et al., 2020).
Pharmacological Evaluation
A series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds 3a–l, were synthesized and evaluated for their antidepressant and antianxiety activities. These compounds, related to this compound, showed significant pharmacological potential (Kumar et al., 2017).
Calcium Channel Blocker
A compound, 4-amino-1-{4-[(4-chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-butan-1-one (HYP-10), derived from this compound, was synthesized and found to be a novel T-type calcium channel blocker. It demonstrated potential as both a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. This highlights its potential in pain management research (Noh et al., 2011).
Antipsychotic Agents
Substituted benzamides based on the structure of this compound were prepared and evaluated as potential atypical antipsychotic agents. These compounds showed promising in vitro and in vivo activities indicative of potential antipsychotic activity. The study contributed to understanding the structure-activity relationships for developing antipsychotic drugs (Norman et al., 1996).
Antihypertensive Agents
New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were synthesized as potential dual antihypertensive agents. The study provided insights into the protonation of nitrogen atoms in the piperazine ring of these compounds, contributing to the field of antihypertensive drug research (Marvanová et al., 2016).
Leukemic Cell Differentiation
Piperazine derivatives of butyric acid, related to this compound, were studied for their effects on the differentiation and growth inhibition of human leukemic cells. These derivatives acted effectively on the differentiation and proliferation of leukemia cells, offering insights into cancer treatment (Gillet et al., 1997).
Propiedades
IUPAC Name |
4-piperazin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(11)2-5-10-6-3-9-4-7-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGBGMBKIVPUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
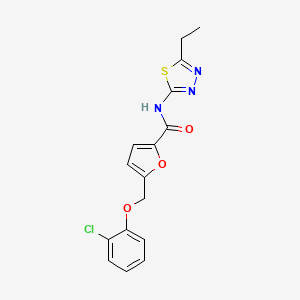

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)
![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

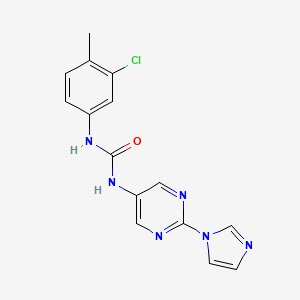
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)
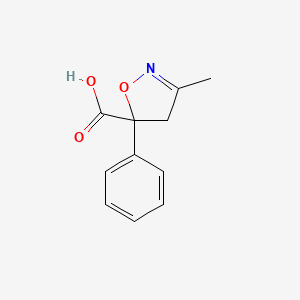
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)
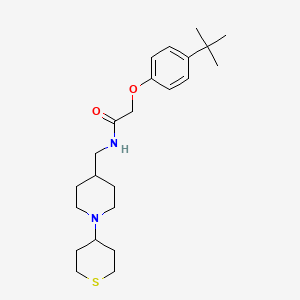
![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)
